molecular formula C10H17NO3 B592237 Tert-butyl 3-acetylazetidine-1-carboxylate CAS No. 870089-49-9

Tert-butyl 3-acetylazetidine-1-carboxylate

Cat. No. B592237
M. Wt: 199.25
InChI Key: KRFZYPWUCOYOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-acetylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 870089-49-9 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 3-acetyl-1-azetidinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-acetylazetidine-1-carboxylate” is represented by the InChI code: 1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 . This indicates that the molecule consists of an azetidine ring with an acetyl group at the 3-position and a tert-butyl carboxylate group at the 1-position.


Physical And Chemical Properties Analysis

“Tert-butyl 3-acetylazetidine-1-carboxylate” has a molecular weight of 199.25 .

Scientific Research Applications

Environmental and Health Impact Studies

  • Synthetic Phenolic Antioxidants (SPAs), including compounds structurally related to tert-butyl 3-acetylazetidine-1-carboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, used in industrial applications to prolong product shelf life, show potential health risks, including hepatic toxicity and endocrine-disrupting effects, necessitating further research into safer alternatives (Liu & Mabury, 2020).

Bioactive Compound Synthesis

  • The review by Dembitsky (2006) discusses over 300 naturally occurring and synthesized neo fatty acids and neo alkanes, including derivatives containing tertiary butyl groups. These compounds exhibit various biological activities, making them valuable for pharmaceutical, cosmetic, and agricultural applications. This research underscores the importance of tert-butyl-containing compounds in synthesizing bioactive molecules with potential anticancer, antimicrobial, and antioxidant properties (Dembitsky, 2006).

Advanced Separation Techniques

  • Yan et al. (2018) highlight the application of three-phase partitioning (TPP) in nonchromatographic bioseparation processes for bioactive molecules from natural sources. This method involves parameters like the concentration of ammonium sulfate and the content of tert-butanol, indicating the relevance of tert-butyl derivatives in enhancing the efficiency and scalability of bioseparation processes (Yan et al., 2018).

Chemical Degradation Studies

  • The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor, as studied by Hsieh et al. (2011), demonstrates the broader category of tert-butyl derivatives' role in environmental remediation. This research provides insights into the decomposition mechanisms of similar compounds and their potential environmental impacts (Hsieh et al., 2011).

Catalysis and Organic Synthesis

  • The applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, as reviewed by Philip et al. (2020), showcase the versatility of tert-butyl-containing compounds in the stereoselective synthesis of amines and their derivatives. This highlights the potential utility of tert-butyl 3-acetylazetidine-1-carboxylate in facilitating the synthesis of structurally diverse and biologically significant heterocycles (Philip et al., 2020).

properties

IUPAC Name

tert-butyl 3-acetylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZYPWUCOYOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733197
Record name tert-Butyl 3-acetylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-acetylazetidine-1-carboxylate

CAS RN

870089-49-9
Record name 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870089-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-acetylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-acetylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (7.0 g, 28.7 mmol) in THF (150 mL) was added CH3MgBr (43 mL, 43 mmol) at 0° C., then slowly warmed to RT for about 2 hr. 10% aqueous of citric acid (30 mL) was added to the mixture, and extracted with EA (50 mL×3), the combined organic phases were washed with brine (20 mL), dried over Na2SO4, filtered, concentrated and purified by column chromatography on silica gel (200-300 mesh, PE/EA=2/1), to give the crude product (4.0 g, 70%) as a colorless oil. MS (ESI) m/e [M−55]+ 144.0.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 3-(methoxy-methyl-carbamoyl)-azetidine-1-carboxylic acid tert-butyl ester (6.0 g, 24.56 mmol) in THF (15 mL) at −78° C. was added a solution of methymagnesium bromide (3M in toluene, 12.3 mL, 36.9 mmol). The reaction mixture was stirred at −78° C. for 1 h. The reaction mixture was warmed to ambient temperature gradually and stirred for 1 h. The reaction was quenched by the addition of aqueous KHSO4 solution (20 mL). The aqueous layer was extracted with EtOAc (3×20 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 10% EtOAc in petroleum ether) to give 3-acetyl-azetidine-1-carboxylic acid tert-butyl ester (3.2 g, 65.4%). 1H NMR (DMSO-d6, 400 MHz): δ 3.88 (m, 4H), 3.53 (m, 1H), 2.08 (s, 3H), 1.34 (s, 9H).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)-azetidine-1-carboxylic acid tert-butyl ester (1.0 g, 3.05 mmol) in a mixture of actic acid (0.5 mL), water 0.25 mL and dioxane (3 mL) was stirred under microwaves at 100° C. for 30 minutes. After concentration to dryness, the residue was coeveoparted with dichloromethane (2×100 mL). The title product was obtained as a colorless gum (600 mg, 100%).
Name
3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

To a 100 ml round bottom flask was added tert-butyl 3-{[methoxy(methyl)amino]carbonyl}azetidine-1-carboxylate (2.6 g, 10.6 mmol) and 20 ml tetrahydrofuran. The resulting solution was cooled to 0° C. and methylmagnesium chloride tetrahydrofuran solution (4.3 ml, 3M, 12.8 mmol) was added by a syringe. The reaction mixture was stirred at 0° C. for 1 hour. It was diluted with 100 ml ether, and the resulting mixture was washed twice with 100 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for the next step without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylmagnesium chloride tetrahydrofuran
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.